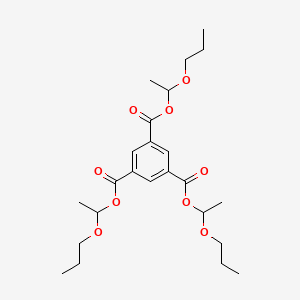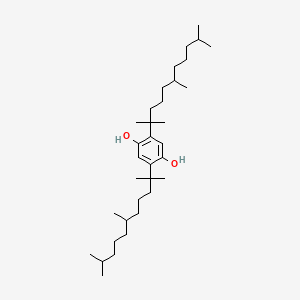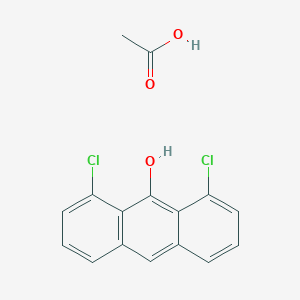![molecular formula C12H13BrS B14234886 Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- CAS No. 415680-10-3](/img/structure/B14234886.png)
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 3-position and a tert-butyl group at the 2-position of the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- can be achieved through various methods. One common approach involves the bromination of benzo[b]thiophene derivatives. For instance, the reaction of 2,5-dialkylthiophenes with bromine (Br2) can yield the corresponding 2,5-dialkyl-3,4-dibromothiophenes . Another method involves the electrochemical synthesis of benzothiophene derivatives using sulfonhydrazides and internal alkynes under electrochemical conditions . Industrial production methods may involve large-scale bromination reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling reaction.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated benzothiophene derivative.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- has several scientific research applications:
Medicinal Chemistry: Benzothiophene derivatives are used in the development of pharmaceutical drugs, including selective estrogen receptor modulators and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and bioactive structures.
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, benzothiophene derivatives can act as ligands for estrogen receptors, modulating their activity and influencing gene expression . The compound’s bromine and tert-butyl groups contribute to its binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene-1,1-dioxide: Known for its applications in medicinal chemistry and materials science.
2,3-Dihydrobenzo[b]thiophene: Used in the synthesis of chiral compounds with high enantioselectivity.
4,4’-Bibenzo[c]thiophene: Utilized in the development of organic optoelectronic devices.
The uniqueness of Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
415680-10-3 |
|---|---|
Molekularformel |
C12H13BrS |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
3-bromo-2-tert-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)11-10(13)8-6-4-5-7-9(8)14-11/h4-7H,1-3H3 |
InChI-Schlüssel |
TUHXKWAKKCDTII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
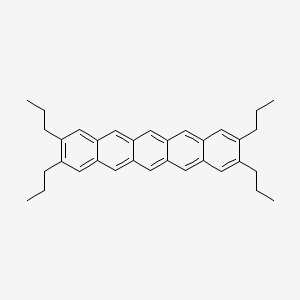
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
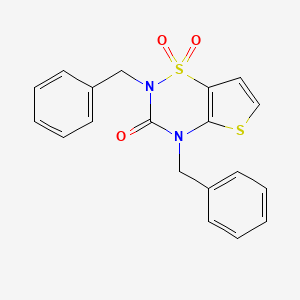
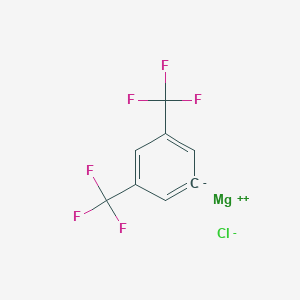
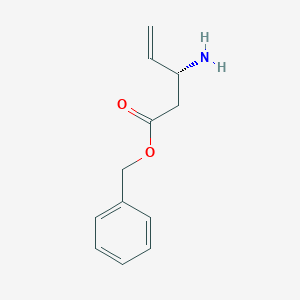
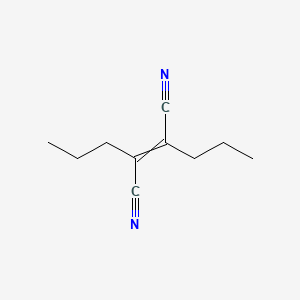
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)

![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
